tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
The compound “tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate” is a complex organic molecule. It contains a tert-butyl group, which is a branched alkyl group known for its unique reactivity pattern in chemical transformations . The compound also contains a cyanophenyl group and a dihydropyridine ring, which are common structures in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced into molecules through reactions with tert-butanol . The cyanophenyl group and dihydropyridine ring could potentially be formed through various organic synthesis methods, such as Suzuki–Miyaura coupling .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern in chemical transformations . The cyanophenyl group and dihydropyridine ring could also participate in various chemical reactions .Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has been synthesized and characterized in various studies, demonstrating its utility as an important intermediate for small molecule anticancer drugs (Zhang, Ye, Xu, & Xu, 2018). Additionally, its synthesis from starting tert-butyl 4-oxopiperidine-1-carboxylate and other compounds has been reported, further characterizing its molecular structure through methods like X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).
Applications in Drug Development
- This compound serves as a precursor or an intermediate in the development of various pharmacologically relevant compounds. It has been used in the development of drugs for treating conditions like depression, cerebral ischemia, and as potential analgesics (Zhang, Ye, Xu, & Xu, 2018).
Structural Studies and Molecular Analysis
- Structural studies of compounds containing this compound have been conducted, revealing details like crystal and molecular structure, stabilized by intramolecular hydrogen bonds. These studies provide insights into the compound's stability and reactivity (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Transformations and Reactions
- The compound has been a subject of study in various chemical transformations and reactions, including palladium-catalyzed coupling reactions and reactions with electrophilic and nucleophilic reagents. This research enhances understanding of its chemical behavior and potential applications in synthesis (Wustrow & Wise, 1991).
Potential in Antitumor and Antibiotic Research
- Research into its potential for use in antitumor and antibiotic compounds is ongoing. This involves synthesizing derivatives and studying their structural-activity relationships, contributing to the development of new pharmacological agents (Li, Wang, Wang, Luo, & Wu, 2013).
Properties
IUPAC Name |
tert-butyl 4-(3-cyanophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-9-7-14(8-10-19)15-6-4-5-13(11-15)12-18/h4-7,11H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNIVNQIZXFURH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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